![molecular formula C18H20N3NaO6S2 B568772 Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate CAS No. 1094566-35-4](/img/structure/B568772.png)
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate
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Overview
Description
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate is a chemical compound with the molecular formula C18H20N3NaO6S2 and a molecular weight of 461.49 g/mol . It is an analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves several steps, starting with the preparation of Nimesulide. The synthetic route typically includes the following steps:
Nitration: Nimesulide is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Adduct Formation: The amino group reacts with N-acetylcysteine (NAC) to form the adduct.
Sodium Salt Formation: The final step involves the conversion of the adduct to its sodium salt form.
Chemical Reactions Analysis
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate involves the inhibition of COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation . Additionally, it has been shown to scavenge free radicals and inhibit the release of oxidants from activated neutrophils . These actions contribute to its anti-inflammatory and anti-carcinogenic effects.
Comparison with Similar Compounds
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate is unique due to its specific structure and combination of functional groups. Similar compounds include:
Nimesulide: The parent compound, known for its selective COX-2 inhibition.
Sulfonanilides: A class of compounds with similar anti-inflammatory properties.
N-acetylcysteine (NAC) derivatives: Compounds that share the NAC moiety and exhibit antioxidant properties.
Compared to these compounds, this compound offers a unique combination of anti-inflammatory and antioxidant effects, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate, often referred to as a sulfonamide derivative, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 393.45 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. A study indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential efficacy in treating infections caused by these pathogens .
Anti-inflammatory Effects
Research has demonstrated that sulfonamide derivatives can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition with an average zone of inhibition of 15 mm compared to the control group.
-
Case Study on Anti-inflammatory Activity :
- Objective : Assess the anti-inflammatory potential in a murine model of acute inflammation.
- Method : Administration of the compound followed by carrageenan-induced paw edema.
- Results : A reduction in paw swelling was observed, indicating effective anti-inflammatory activity.
In Vitro Studies
In vitro studies have shown that this compound affects cellular pathways associated with inflammation and infection. Notably, it was found to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a bioavailability that supports its use in therapeutic applications. The compound's solubility profile indicates potential for formulation in various drug delivery systems.
Comparative Analysis
Property | Sodium;(2R)-2-acetamido... | Similar Sulfonamide Derivatives |
---|---|---|
Antimicrobial Activity | Moderate to High | High |
Anti-inflammatory Activity | Significant | Variable |
Bioavailability | Good | Moderate |
Properties
IUPAC Name |
sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHOVWCZWAWTK-RSAXXLAASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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